

Azide-PEG6-Tos strain-promoted alkyne-azide cycloaddition

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Compound Focus: Azide-PEG6-Tos

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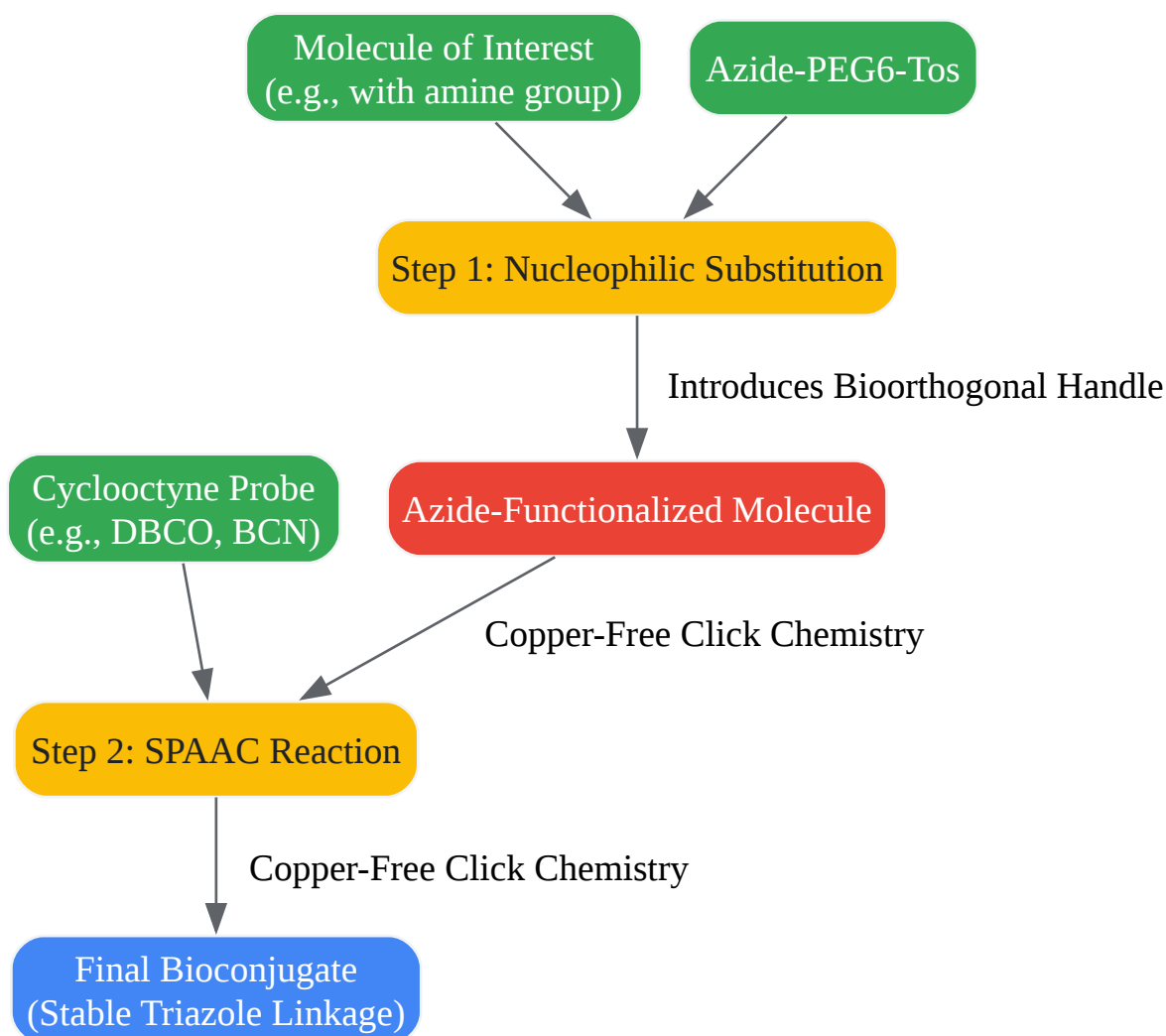
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Introduction to SPAAC and Azide-PEG6-Tos

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry. It enables the specific formation of a stable 1,2,3-triazole linkage between an azide and a strained cyclooctyne without the need for a cytotoxic copper catalyst [1] [2]. This reaction is highly valued for its efficiency under physiological conditions (e.g., at room temperature and physiological pH), making it ideal for modifying biomolecules like proteins, glycans, and lipids in living cells, as well as for developing diagnostics and therapeutics [1] [3] [4].

Azide-PEG6-Tos (CAS: 906007-10-1) is a bifunctional reagent that contains a terminal azide group (N_3) on one end and a toluenesulfonate (tosylate, Tos) leaving group on the other, connected by a hexaethylene glycol (PEG6) spacer [5]. The PEG spacer significantly increases the solubility of the molecule and any resulting conjugates in aqueous media, which is crucial for biological applications [6]. The tosylate group is an excellent leaving group for nucleophilic substitution reactions (e.g., with amines or thiols), allowing you to introduce the azide handle onto target molecules. This azide can subsequently undergo a SPAAC reaction with cyclooctynes.

The following diagram illustrates the general workflow for using **Azide-PEG6-Tos** in a two-step bioconjugation strategy.



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SPAAC Reaction Kinetics and Reagent Selection

The reaction rate of SPAAC is influenced by the structure of both the cyclooctyne and the azide. Understanding these factors is key to experimental design.

Kinetics of Different Cyclooctynes The table below summarizes the second-order rate constants for various cyclooctynes reacting with benzyl azide, highlighting how structural modifications enhance reactivity [1].

Cyclooctyne	Key Structural Feature	Rate Constant ($M^{-1}s^{-1}$) with Benzyl Azide
DIBO (3)	Basic dibenzocyclooctynol structure	0.0567 ± 0.0027
DIBO Carbamate (9)	Alcohol converted to carbamate	0.0696 ± 0.0019
DIBO Ketone (11)	Alcohol oxidized to ketone	0.2590 ± 0.0067
DIBO Oxime (12)	Ketone converted to oxime	0.0611 ± 0.0035

The notable rate enhancement in the ketone derivative (11) is attributed to a small conformational change in the cyclooctyne ring that further reduces the distortion energy required to reach the transition state [1].

Chemoselectivity of Azide Substrates The steric nature of the azide significantly impacts its reactivity with sterically demanding cyclooctynes like ADIBO (Azadibenzocyclooctyne), but has minimal effect with less sterically hindered cyclooctynes like BCN (Bicyclo[6.1.0]nonyne) [2]. This property can be exploited for semiorthogonal dual-labeling strategies.

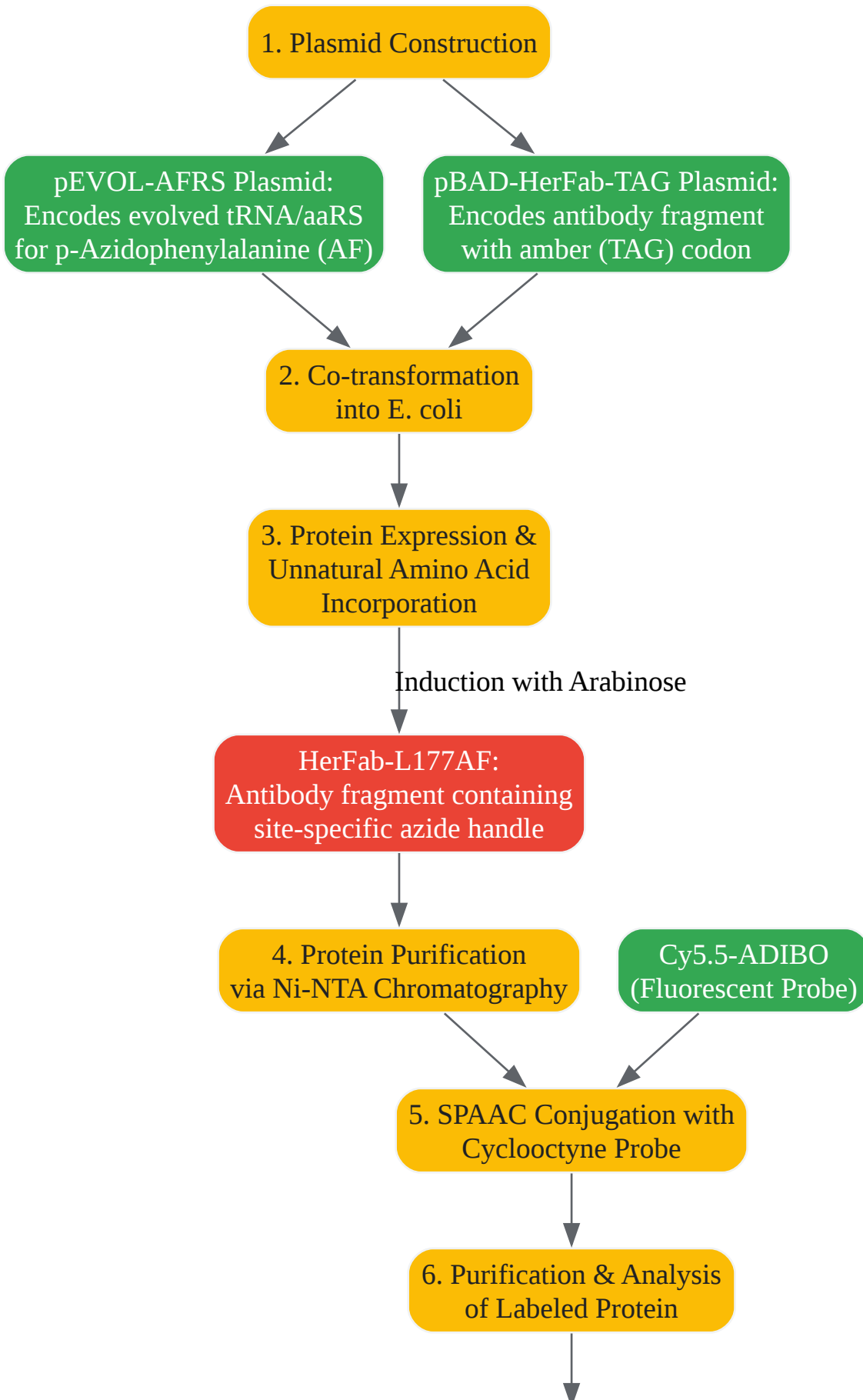
Azide Type	Example	Rate Constant with BCN ($M^{-1}s^{-1}$)	Rate Constant with ADIBO ($M^{-1}s^{-1}$)
Primary Azide	2-azidoethanol (3)	0.024	0.90
Secondary Azide	2-azidopropanol (4)	0.012	0.25
Tertiary Azide	2-azido-2-methylpropanol (5)	0.022	4.7×10^{-6}

The drastically lower reactivity of tertiary azides with ADIBO is due to strongly destabilizing steric (Pauli) repulsions in the transition state, as revealed by computational studies [2].

Application Note: Site-Specific Antibody Fragment Labeling

This protocol details the site-specific conjugation of a fluorescent probe to an antibody fragment using SPAAC, adapted from an established method [7]. The strategy involves genetically incorporating an azide-containing unnatural amino acid, followed by a cyclooctyne coupling reaction.

Workflow for Site-Specific Antibody Labeling



Labeled HerFab:
Site-specifically conjugated
with Cy5.5

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Materials

- **Plasmids:** pBAD-HerFab-L177TAG (for antibody expression) and pEVOL-AFRS (for incorporating p-Azidophenylalanine, AF) [7].
- **Bacterial Strain:** *E. coli* DH10 β .
- **Chemicals:** p-Azidophenylalanine (AF), Ampicillin, Chloramphenicol, L-Arabinose.
- **Buffers:** Periplasmic Lysis, Wash, and Elution Buffers.
- **SPAAC Reagent:** Cy5.5-ADIBO (or other cyclooctyne-probe conjugates like DIFO or BCN).
- **Equipment:** Electroporator, Centrifuge, Ni-NTA Resin, Centrifugal Filter Units, SDS-PAGE Setup.

Step-by-Step Protocol

- **Cell Preparation and Transformation**
 - Co-transform the pBAD-HerFab-L177TAG and pEVOL-AFRS plasmids into *E. coli* DH10 β cells via electroporation (settings: 25 μ F, 2.5 kV for 0.1 cm cuvettes) [7].
 - Immediately recover cells in 1 mL SOC medium with shaking at 37°C for 1 hour.
 - Spread the transformation culture on LB agar plates containing 100 μ g/mL ampicillin and 35 μ g/mL chloramphenicol. Incubate at 37°C for 12-16 hours.
- **Protein Expression with Unnatural Amino Acid**
 - Inoculate a single colony into 5 mL LB medium with antibiotics. Grow at 37°C for 12 hours (primary culture).
 - Transfer 5 mL of the primary culture into 200 mL of fresh LB medium with ampicillin (100 μ g/mL) and 1 mM AF.
 - Incubate at 37°C with shaking until the culture reaches the log-phase ($OD_{550} \approx 0.8$).
 - Induce protein expression by adding L-arabinose to a final concentration of 16 mM. Incubate for 12 hours at 30°C with shaking.
 - Harvest the cells by centrifugation at 11,000 \times g for 5 min. Freeze the pellet at -20°C.
- **Purification of Azide-Modified Antibody (HerFab-L177AF)**
 - Thaw and resuspend the cell pellet in 20 mL Periplasmic Lysis Buffer. Incubate at 37°C for 1 hour.

- Centrifuge the lysate at $18,000 \times g$ at 4°C for 15 min. Collect the supernatant.
- Add 400 μL of Ni-NTA resin suspension to the supernatant. Mix gently at 4°C for 1 hour.
- Load the resin into a column and wash with $3 \times 5 \text{ mL}$ Wash Buffer.
- Elute the target HerFab-L177AF protein with 300 μL Elution Buffer.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm (using an extinction coefficient of $75,866 \text{ M}^{-1}\text{cm}^{-1}$ for HerFab-L177AF) [7].

- **SPAAC Conjugation Reaction**

- To a solution of HerFab-L177AF (10 μM final concentration) in phosphate buffer (10 mM Na_2HPO_4 , pH 7.0, 100 mM NaCl), add Cy5.5-ADIBO (200 μM final concentration) [7].
- Allow the reaction to proceed for 6 hours at 37°C . Protect the reaction from light if using a light-sensitive probe.
- Purify the conjugated antibody using a centrifugal filter spin column ($14,000 \times g$, 15 min) or dialysis against the same phosphate buffer.
- Analyze the success of the labeling by SDS-PAGE with fluorescence scanning.

Advanced Monitoring: SPAAC Kinetics in Complex Environments

For precise kinetic analysis of SPAAC reactions, even in biologically relevant media, **inline Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy** is a powerful method [8] [9].

- **Principle:** This technique directly monitors the consumption of the azide reactant by tracking the characteristic azide absorption band at around 2100 cm^{-1} [8].
- **Advantages over NMR:** It allows for live monitoring in a wide range of solvents, including pure water and complex biological fluids like human blood plasma, with full temperature control and in small reaction volumes (as low as 0.5 mL) [8].
- **Protocol Summary:**
 - Equilibrate an azide solution (e.g., 2-azidoethanol) in the chosen solvent (water, plasma, etc.) in a temperature-controlled reaction flask with the ATR-IR probe immersed.
 - Add a concentrated solution of cyclooctyne to initiate the reaction.
 - Record consecutive IR scans at defined intervals (e.g., 15-60 seconds).
 - Analyze the decay of the azide peak height over time to determine the pseudo-first-order and subsequently the bimolecular rate constant [8].

Experimental Design Considerations

- **Cyclooctyne Selection:** For fast kinetics, consider DIBO ketone or DIFO derivatives. For minimal steric interference with tertiary azides or in dual-labeling experiments, BCN is preferable [1] [2].
- **Handling Azides:** Organic azides should be handled with appropriate safety precautions in a fume hood.
- **Probe Stability:** Many fluorescent dyes are light-sensitive; conjugation and purification steps should be performed in low-light conditions.
- **Characterization:** Always verify the identity and purity of your final conjugates using analytical techniques such as HPLC, MS, and SDS-PAGE.

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